

Spectroscopic Data of 1-Benzoylthymine: A Technical Guide

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Compound of Interest

Compound Name: *Benzoylthymine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-benzoylthymine**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for **1-benzoylthymine** is $C_{12}H_{10}N_2O_3$, with a molecular weight of 230.22 g/mol. The structural and spectroscopic data presented herein were obtained from the synthesis and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The 1H and ^{13}C NMR data for **1-benzoylthymine** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **1-Benzoylthymine** (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.98	s	1H	N-H
7.96	d	2H	H-ortho (Benzoyl)
7.69	t	1H	H-para (Benzoyl)
7.54	t	2H	H-meta (Benzoyl)
7.23	s	1H	H-6 (Thymine)
1.99	s	3H	-CH ₃ (Thymine)

Table 2: ^{13}C NMR Spectroscopic Data for 1-Benzoylthymine (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
168.0	C=O (Benzoyl)
162.7	C-4 (Thymine)
150.1	C-2 (Thymine)
141.5	C-6 (Thymine)
134.8	C-para (Benzoyl)
131.6	C-ipso (Benzoyl)
130.4	C-ortho (Benzoyl)
129.1	C-meta (Benzoyl)
111.4	C-5 (Thymine)
12.4	-CH ₃ (Thymine)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 1-benzoylthymine are presented below.

Table 3: IR Spectroscopic Data for **1-Benzoylthymine**

Wavenumber (cm ⁻¹)	Assignment
3169	N-H stretching
3065	Aromatic C-H stretching
1747, 1695, 1656	C=O stretching (Benzoyl and Thymine)
1598, 1581, 1452	C=C stretching (Aromatic and Thymine ring)
1251, 1176	C-N stretching
706	Aromatic C-H bending

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of the synthesized compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **1-Benzoylthymine**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	231.0764	231.0762
[M+Na] ⁺	253.0584	253.0580

Experimental Protocols

The following sections outline the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds and nucleoside analogues.

NMR Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were recorded on a 500 MHz spectrometer.^[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).^[1] For ¹H NMR, data are reported as chemical

shift (in ppm), multiplicity (s = singlet, d = doublet, t = triplet), and integration. For ^{13}C NMR, chemical shifts are reported in ppm.[1]

Infrared Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a solid using an attenuated total reflectance (ATR) accessory. The spectrum was recorded in the range of 4000-650 cm^{-1} . The characteristic absorption bands are reported in wavenumbers (cm^{-1}).

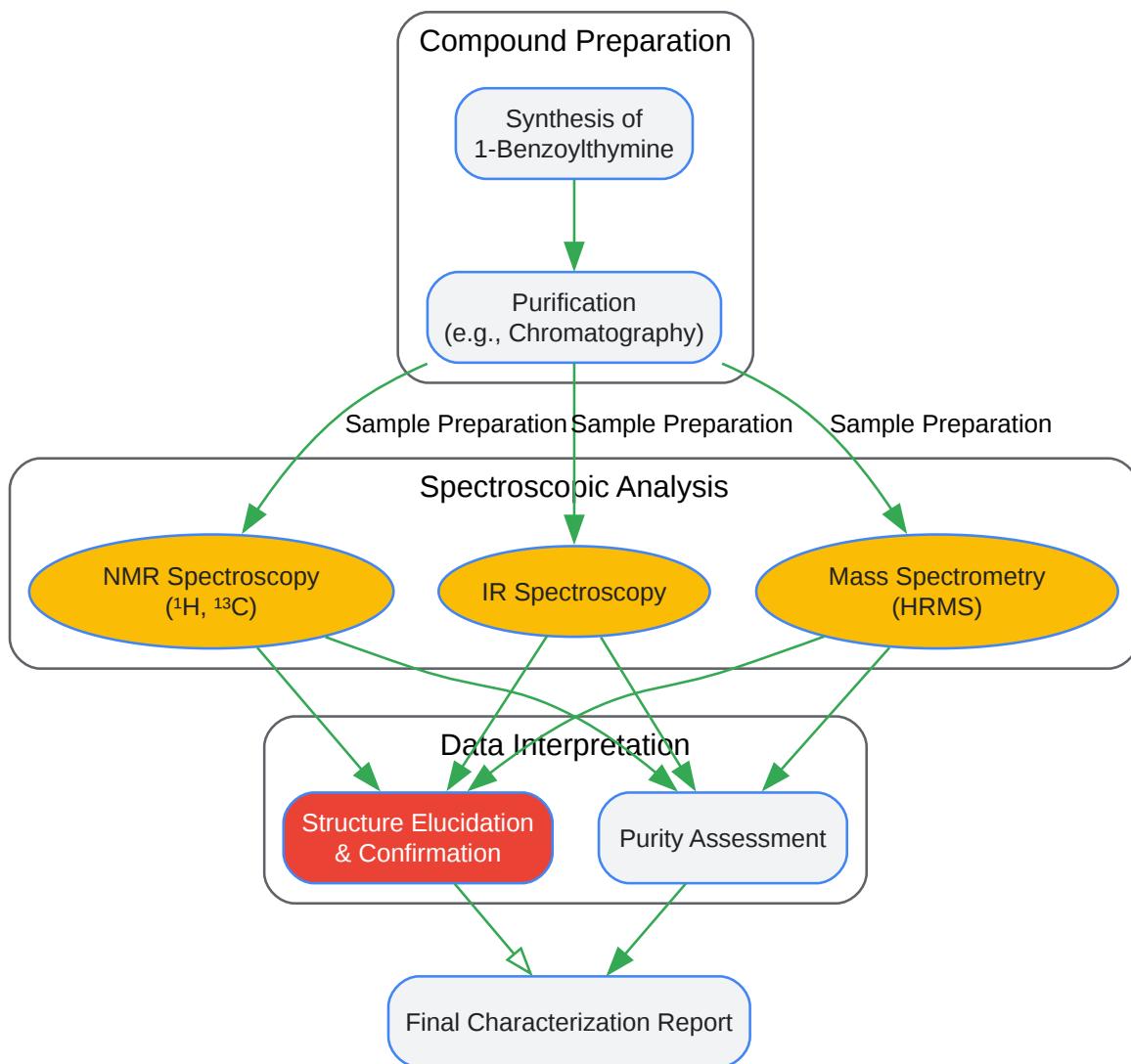
Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.[1] The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography. The data was acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$ and the sodium adduct $[\text{M}+\text{Na}]^+.$ [2][3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **1-benzoylthymine**.

General Workflow for Spectroscopic Analysis

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Caption: Workflow for the synthesis and spectroscopic characterization of **1-benzoylthymine**.

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